3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid
Description
3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring a bromine atom at the 3-position, a methylsulfonyl group at the 4'-position, and a carboxylic acid moiety at the 4-position.
For example, Friedel–Crafts sulfonylation of bromobenzene with tosyl chloride, followed by oxidation and functionalization, is a common route for sulfonyl-substituted biphenyls . The methylsulfonyl group may be introduced via sulfonation and subsequent alkylation or oxidation steps.
Applications: Biphenyl carboxylic acids with sulfonyl and halogen substituents are frequently used as intermediates in drug development, such as in protease inhibitors or chemiluminescent materials .
Properties
IUPAC Name |
2-bromo-4-(4-methylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMAJUGXUSWQHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 4-Methylbenzoic Acid
Bromination of 4-methylbenzoic acid using Br₂ in the presence of FeBr₃ as a Lewis acid selectively introduces bromine at the meta position relative to the carboxylic acid group. The methyl group is subsequently oxidized to a carboxylic acid via KMnO₄ under acidic conditions:
Key Data :
Directed Ortho Metalation (DoM)
For enhanced regiocontrol, the carboxylic acid group is temporarily protected as a methyl ester. Lithiation at −78°C with LDA directs bromination to position 3, followed by deprotection:
Optimization :
Synthesis of Ring B: 4'-(Methylsulfonyl)phenylboronic Acid
Thioether Formation and Oxidation
4-Bromothioanisole is converted to the corresponding boronic acid via Miyaura borylation, followed by oxidation to the sulfone:
Reaction Conditions :
Suzuki-Miyaura Cross-Coupling
The coupling of Ring A and Ring B precursors is conducted under standard Suzuki conditions:
Optimized Parameters :
Alternative Pathway: Sequential Functionalization of Biphenyl
Bromination-Sulfonylation Sequence
A pre-coupled biphenyl-4-carboxylic acid is functionalized through:
-
Bromination : Br₂/FeBr₃ at 0°C directs bromine to position 3 (meta to COOH).
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Sulfonylation : Methylthio introduction via Ullmann coupling (CuI, Cs₂CO₃) followed by oxidation.
Challenges :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, modular synthesis | Requires pre-functionalized boronic acids |
| Sequential Functionalization | Avoids boronic acid preparation | Risk of over-bromination/side reactions |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 1.6 Hz, 1H, ArH), 7.98 (dd, J = 8.0, 1.6 Hz, 1H, ArH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 3.11 (s, 3H, SO₂CH₃).
Industrial-Scale Considerations
Patent CN107652246B highlights solvent recovery and catalyst reuse for cost-effective production. For example, THF is distilled and recycled after bromination, reducing waste by 40%.
Emerging Techniques
Electrochemical bromination and flow chemistry are under investigation for improved selectivity and scalability .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 3-position undergoes palladium- or nickel-catalyzed cross-coupling with boronic acids. This reaction is critical for constructing extended π-systems or introducing new substituents.
Key Findings :
-
Nickel catalysts like Ni(dppf)(o-tol)Cl enable efficient coupling at low loadings (2 mol%) with K₃PO₄ as the base .
-
Palladium systems require higher temperatures but achieve good yields for sterically hindered partners .
Nucleophilic Aromatic Substitution
The electron-withdrawing methylsulfonyl and carboxylic acid groups activate the bromine for nucleophilic displacement.
Example Reaction :
-
Conditions : Sodium methoxide in DMSO at 120°C for 6–8 hours.
-
Outcome : Methoxy substitution occurs regioselectively at the bromine position .
Carboxylic Acid Functionalization
The carboxylic acid group participates in esterification and amidation reactions.
Esterification
Reaction with methanol in the presence of H₂SO₄ yields the methyl ester:
Amidation
Coupling with amines via EDCI/HOBt activation:
Methylsulfonyl Group Reactivity
The methylsulfonyl moiety is generally inert under mild conditions but can participate in radical reactions or act as a directing group.
Oxidative Coupling :
Under UV light and in the presence of a radical initiator (e.g., AIBN), the methylsulfonyl group directs C–H functionalization at adjacent positions .
Decarboxylation Pathways
Thermal decarboxylation occurs at elevated temperatures (200–250°C), yielding 3-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl:
-
Applications : Streamlines synthesis of non-carboxylic analogs for structure-activity studies.
Scientific Research Applications
3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, with the CAS number 62579-54-8, is an organic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its applications, supported by data tables and relevant case studies.
Drug Development
3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid has been investigated for its potential as a drug candidate. Studies have focused on its interactions with biological macromolecules, including proteins, to understand its mechanism of action. The compound's ability to act as a nucleophile or electrophile makes it suitable for various synthetic pathways in drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of biphenyl compounds exhibit anticancer properties. For instance, a study demonstrated that compounds similar to 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid showed significant activity against specific cancer cell lines, suggesting that this compound may also possess similar properties .
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.
Synthesis Pathways
The synthesis of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid can involve several methods:
- Bromination : Introduction of the bromine atom into the biphenyl structure.
- Sulfonation : Addition of the methylsulfonyl group to enhance solubility and reactivity.
- Carboxylation : Incorporation of the carboxylic acid functional group to increase polarity and potential biological activity.
Material Science
Due to its structural characteristics, 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is being explored for applications in material science. Its unique properties may be useful in developing new materials with specific thermal or mechanical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-(methylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall properties.
Comparison with Similar Compounds
Halogen-Substituted Biphenyl Carboxylic Acids
Key Differences :
Sulfur-Containing Substituents
Key Differences :
- Methylsulfonyl offers superior stability and polarity compared to methylsulfanyl (thioether) or sulfamoyl groups, impacting solubility and metabolic resistance .
- The target compound’s carboxylic acid at the 4-position facilitates salt formation, enhancing bioavailability compared to ester derivatives .
Ester and Heterocyclic Derivatives
Key Differences :
- Ester derivatives (e.g., ethyl carboxylates) improve compound lipophilicity for membrane penetration but require hydrolysis for activation .
- Heterocyclic modifications (e.g., isoxazole) introduce rigid structures that can enhance target selectivity .
Data Table: Comparative Overview of Key Compounds
| Compound | Substituents | Molecular Weight | Key Application | Reactivity Highlights |
|---|---|---|---|---|
| 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | 3-Br, 4'-SO₂CH₃, 4-COOH | 325.18 | Drug intermediate, chemiluminescent probes | High polarity, stable sulfonyl group |
| 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid | 3'-Br, 4-COOH | 277.11 | API synthesis | Simple halogen-carboxylic acid pair |
| 4'-Bromo-3-iodo-1,1'-biphenyl | 4'-Br, 3-I | 359.00 | Cross-coupling reactions | Dual halogen for regioselective coupling |
Biological Activity
3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in pharmaceutical research due to its reactivity and ability to interact with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is with a molecular weight of approximately 311.19 g/mol. The compound features a biphenyl structure with a bromine atom at the 3-position and a methylsulfonyl group at the 4'-position, along with a carboxylic acid functional group. This combination of substituents influences its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H11BrO2S |
| Molecular Weight | 311.19 g/mol |
| Structure | Biphenyl derivative |
| Key Functional Groups | Bromine, Methylsulfonyl, Carboxylic Acid |
Synthesis
The synthesis of 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step processes such as the Suzuki-Miyaura coupling reaction. This method allows for the formation of the biphenyl structure through the reaction of 3-bromo-1,1'-biphenyl with a methylsulfonyl-substituted boronic acid in the presence of a palladium catalyst .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including proteins involved in cell signaling pathways. The presence of the bromine and methylsulfonyl groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions which can modify biomolecules.
Pharmacological Potential
Research indicates that compounds similar to 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibit significant pharmacological activities, including anti-cancer properties. For instance, studies have shown that small molecules targeting specific protein interactions can inhibit cancer cell invasion and proliferation . The compound's structure suggests potential efficacy in disrupting protein-protein interactions critical for tumor metastasis.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Inhibition of Cancer Cell Migration : A derivative similar to this compound was found to inhibit migration in MDA-MB-231 breast cancer cells by blocking uPAR-uPA interactions, which are crucial for cancer metastasis .
- Cell Proliferation Studies : In cellular assays, compounds with similar functional groups have demonstrated the ability to reduce cell proliferation rates in various cancer cell lines, suggesting potential use as anti-cancer agents .
Comparative Analysis
When compared to structurally similar compounds, 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits unique reactivity due to its specific combination of substituents. This uniqueness may confer distinct biological properties that could be leveraged in pharmaceutical applications.
| Compound Name | Key Features |
|---|---|
| 4-Bromo-4'-(methylsulfonyl)-1,1'-biphenyl | Similar structure but different substitution patterns |
| 3-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | Contains an amine group; potential for different activity |
| 4-Bromo-2-methylphenol | Lacks biphenyl structure; simpler phenolic compound |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Bromo-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid, and how do reaction conditions impact yields?
- The synthesis typically involves Suzuki-Miyaura coupling between 3-bromo-4-carboxyphenylboronic acid and 4-bromophenyl methyl sulfide, followed by oxidation of the sulfide to a sulfone. Key factors include:
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency over Pd(OAc)₂ due to better stability .
- Oxidation conditions : Oxone in methanol/water (0°C) minimizes over-oxidation to sulfonic acid, yielding 85–90% sulfone .
- Yields drop to ~65% if competing protodeboronation occurs during coupling .
Q. Which analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?
- ¹H/¹³C NMR : Aromatic protons adjacent to bromine (δ 7.8–8.0 ppm) and the methylsulfonyl group (δ 2.8–3.0 ppm) confirm regiochemistry. The carboxylic acid proton is absent in D₂O-exchanged spectra .
- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) achieve >98% purity. The carboxylic acid’s acidity requires acidic mobile phases to reduce ionization .
Q. How does the compound’s solubility influence reaction design, and what solvents are optimal?
- The carboxylic acid moiety confers poor solubility in apolar solvents. Dimethylformamide (DMF) or tetrahydrofuran (THF) with 10% water is ideal for cross-coupling. For sulfonation, methanol/water mixtures prevent precipitation .
Advanced Research Questions
Q. What strategies prevent C-Br bond cleavage during catalytic cross-coupling reactions?
- Steric hindrance : Bulky ligands like SPhos reduce undesired Pd insertion into the C-Br bond .
- Low-temperature protocols : Reactions at 60°C (vs. 100°C) suppress oxidative addition side reactions .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or enzyme inhibition?
- DFT calculations reveal the bromine’s electrophilicity (LUMO −2.1 eV) facilitates substitution, while the sulfone’s electron-withdrawing nature enhances binding to kinase active sites (e.g., EGFR) .
- Docking studies correlate the carboxylic acid’s orientation with hydrogen-bonding interactions (e.g., with Lys745 in EGFR), guiding derivative design .
Q. What post-synthetic modifications are feasible for the methylsulfonyl group without altering other functionalities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
